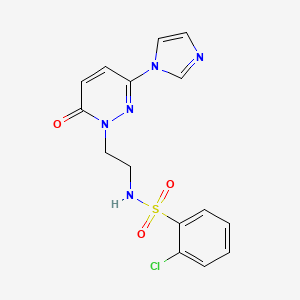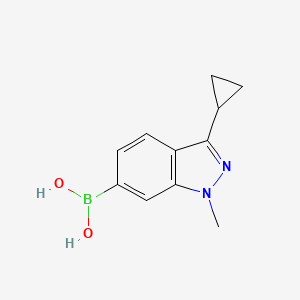
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClN5O3S and its molecular weight is 379.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Asthmatic Applications
Research conducted by Kuwahara et al. (1996) explored the synthesis of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, evaluating their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Their findings revealed that certain derivatives exhibited potent anti-asthmatic activities, with specific compounds showing superior efficacy compared to theophylline, a common treatment for asthma. The study detailed the structure-activity relationships within this series, contributing valuable insights for the development of new anti-asthmatic agents Kuwahara et al., 1996.
Antitumor Activities
In the realm of cancer research, Tomorowicz et al. (2020) synthesized a series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides and evaluated their cytotoxic activities against various cancer cell lines. Compounds from this series showed significant cytotoxic activity, particularly against colon, breast, and cervical cancer cell lines, with select compounds demonstrating high selectivity and potency. The study employed QSAR (Quantitative Structure–Activity Relationships) and molecular docking studies to elucidate the compounds' modes of action Tomorowicz et al., 2020.
Antimicrobial and Anticandidal Activities
Shamim Ahmad et al. (2010) synthesized 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones and tested them for anti-cancer, anti-inflammatory, and antimicrobial actions. Their study discovered promising antimicrobial activity among these compounds, highlighting their potential as dual-purpose therapeutics in combating microbial infections and cancer Shamim Ahmad et al., 2010.
Anti-Inflammatory and Analgesic Properties
Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, evaluating them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study revealed compounds exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential as safer therapeutic agents Küçükgüzel et al., 2013.
Antiviral Research
De Clercq's review (2009) on antiviral drug discovery highlighted the importance of heterocyclic compounds, including those similar in structure to N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide, in the development of new antiviral therapies. The review encompasses a wide range of compounds with potential antiviral activities, underscoring the versatility and significance of heterocyclic chemistries in this area De Clercq, 2009.
properties
IUPAC Name |
2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c16-12-3-1-2-4-13(12)25(23,24)18-8-10-21-15(22)6-5-14(19-21)20-9-7-17-11-20/h1-7,9,11,18H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMLYSNZZWCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B2578575.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2578576.png)
![5-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2578577.png)
![1-Methyl-5-[(E)-2-nitroethenyl]pyrazole](/img/structure/B2578578.png)
![Methyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2578579.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578580.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578581.png)
![1-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2578582.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)